Cas no 151271-43-1 (2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-Sexithiophene,5,5'''''-dihexyl-)

2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-Sexithiophene,5,5'''''-dihexyl- is an oligomeric thiophene derivative characterized by its extended π-conjugated system and hexyl side chains. This structure enhances solubility in organic solvents while maintaining strong charge-transport properties, making it suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic devices. The dihexyl substitution improves processability without significantly compromising electronic performance. Its well-defined conjugation length and stability under ambient conditions further contribute to its utility in thin-film fabrication and device integration. This compound is particularly valuable for research in semiconducting materials, offering a balance between structural tunability and functional performance.
2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-Sexithiophene,5,5'''''-dihexyl- structure
151271-43-1 structure
商品名:2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-Sexithiophene,5,5'''''-dihexyl-
CAS番号:151271-43-1
MF:C36H38S6
メガワット:663.07692
CID:99602
PubChem ID:24882543

2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-Sexithiophene,5,5'''''-dihexyl- 化学的及び物理的性質

名前と識別子

    • 2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-Sexithiophene,5,5'''''-dihexyl-
    • 2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene
    • Α,Ω-DH6T
    • 5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene
    • 633216_ALDRICH
    • AGN-PC-0044KD
    • DH6T
    • DH-6T
    • O-Dihexylsexithiophene
    • SureCN2032335
    • α,ω-dihexylsexithiophene
    • α,ω-Dihexylsexithiophene, DH-6T
    • 5 5''''-DIHEXYL-2 2':5' 2'':5'' 2''':5'&
    • 5,5''''-dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene
    • 5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene electron donor for OPV devices
    • CS-0433629
    • 151271-43-1
    • MFCD06411295
    • inverted exclamation mark,
    • -DH6T
    • SCHEMBL2032335
    • 5,5-Dihexyl-2,2:5,2:5,2:5
    • 1~5~,6~5~-Dihexyl-1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~-sexithiophene
    • 5 5''''-DIHEXYL-2 2'
    • DTXSID70569831
    • 5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene, electron donor for OPV devices
    • MDL: MFCD06411295
    • インチ: InChI=1S/C36H38S6/c1-3-5-7-9-11-25-13-15-27(37-25)29-17-19-31(39-29)33-21-23-35(41-33)36-24-22-34(42-36)32-20-18-30(40-32)28-16-14-26(38-28)12-10-8-6-4-2/h13-24H,3-12H2,1-2H3
    • InChIKey: QCMASTUHHXPVGT-UHFFFAOYSA-N
    • ほほえんだ: CCCCCCC1=CC=C(C2=CC=C(C3=CC=C(C4=CC=C(C5=CC=C(C6=CC=C(CCCCCC)S6)S5)S4)S3)S2)S1

計算された属性

  • せいみつぶんしりょう: 662.12977825g/mol
  • どういたいしつりょう: 662.12977825g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 42
  • 回転可能化学結合数: 15
  • 複雑さ: 729
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 169Ų
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 14.1
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 未確定
  • ゆうかいてん: 280 °C (dec.) (lit.)
  • ようかいど: chlorobenzene: solublesoluble
  • ようかいせい: クロロベンゼンに可溶

2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-Sexithiophene,5,5'''''-dihexyl- セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3

2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-Sexithiophene,5,5'''''-dihexyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AE97552-50mg
5 5''''-DIHEXYL-2 2'
151271-43-1 electron donor for OPV devices
50mg
$106.00 2024-04-20
A2B Chem LLC
AE97552-100mg
5 5''''-DIHEXYL-2 2'
151271-43-1 electron donor for OPV devices
100mg
$152.00 2024-04-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
633216-500MG
2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-Sexithiophene,5,5'''''-dihexyl-
151271-43-1 electron donor for OPV devices
500MG
¥1284.34 2022-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1504299-1g
5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene
151271-43-1 97%
1g
¥24362.00 2023-11-21

2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-Sexithiophene,5,5'''''-dihexyl- 関連文献

2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-Sexithiophene,5,5'''''-dihexyl-に関する追加情報

2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-Sexithiophene, 5,5'''''-dihexyl

The compound 151271-43-1, also known as 2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene, 5,5'''''-dihexyl, is a highly specialized organic material with unique electronic and structural properties. This compound belongs to the class of sexithiophenes, which are polycyclic aromatic hydrocarbons (PAHs) with a six-ring thiophene structure. The presence of hexyl substituents at specific positions on the molecule introduces steric effects and modulates the electronic properties, making it a subject of interest in various research fields.

Recent studies have highlighted the potential of sexithiophenes in organic electronics due to their extended conjugation and high stability. The dihexyl substitution pattern in this compound enhances solubility and processability, which are critical for applications in thin-film transistor (TFT) devices and organic photovoltaics (OPVs). Researchers have demonstrated that the molecular structure of 151271-43-1 allows for efficient charge transport, making it a promising candidate for high-performance electronic devices.

In terms of synthesis, the preparation of sexithiophene derivatives has been optimized through various routes, including stepwise coupling reactions and oxidative cyclization. The introduction of hexyl groups at the 5-position of the thiophene rings is achieved through precise substitution patterns, ensuring the desired electronic and structural properties. This compound has been extensively studied using techniques such as X-ray crystallography, UV-vis spectroscopy, and cyclic voltammetry to understand its electronic behavior and molecular packing.

One of the most significant advancements in the field is the integration of sexithiophene-based materials into flexible electronics. The ability to form ordered molecular crystals with high charge carrier mobility has made them ideal for use in flexible displays and wearable devices. Recent research has also explored the use of 151271-43-1 in bioelectronics applications, where its biocompatibility and electrical properties are leveraged for biosensor development.

The optical properties of sexithiophenes are another area of active research. The extended conjugation system in 151271-43-1 results in strong absorption bands in the visible spectrum, making it suitable for light-harvesting applications. Studies have shown that incorporating this compound into dye-sensitized solar cells (DSSCs) can enhance light absorption efficiency and overall device performance.

Moreover, the thermal stability of sexithiophene derivatives is a key factor in their practical applications. The presence of hexyl substituents improves thermal stability without compromising electronic performance, which is crucial for industrial-scale manufacturing processes. Recent thermal analysis studies have demonstrated that 151271-43-1 maintains its structural integrity up to temperatures exceeding 300°C, making it suitable for high-temperature applications.

In conclusion, sexithiophenes, particularly 151271-43-1, represent a cutting-edge class of materials with immense potential in organic electronics and related fields. Their unique combination of electronic properties, structural stability, and processability positions them as key players in the development of next-generation electronic devices. Ongoing research continues to unlock new possibilities for these compounds, ensuring their relevance in both academic and industrial settings.

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